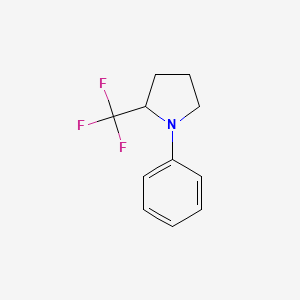

1-Phenyl-2-(trifluoromethyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C11H12F3N |

|---|---|

Poids moléculaire |

215.21 g/mol |

Nom IUPAC |

1-phenyl-2-(trifluoromethyl)pyrrolidine |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)10-7-4-8-15(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |

Clé InChI |

ZZYATYZSYPKREP-UHFFFAOYSA-N |

SMILES canonique |

C1CC(N(C1)C2=CC=CC=C2)C(F)(F)F |

Origine du produit |

United States |

Synthetic Methodologies for 1 Phenyl 2 Trifluoromethyl Pyrrolidine and Its Derivatives

Foundational Approaches to Pyrrolidine (B122466) Ring Construction

The synthesis of the pyrrolidine ring, a ubiquitous saturated N-heterocycle, can be achieved through a variety of robust chemical transformations. These methods often involve the cyclization of linear precursors.

Catalytic hydrogenation is a powerful tool for the synthesis of pyrrolidines from unsaturated precursors like pyrroles or by reductive cyclization of functionalized linear molecules. For instance, the hydrogenation of a γ-nitro ketone intermediate is a key step in a multi-step synthesis of 2-(trifluoromethyl)pyrrolidines. acs.orgnih.govnih.gov In this sequence, the initial Michael adduct, a γ-nitro trifluoromethyl ketone, undergoes catalytic hydrogenation using catalysts like Raney-Ni. acs.org This single step achieves both the reduction of the nitro group to an amine and the carbonyl group to a hydroxyl, which then spontaneously cyclizes and dehydrates to form the pyrrolidine ring. acs.orgnih.govnih.gov

Reductive amination offers another versatile route. This approach typically involves the reaction of a dicarbonyl compound with an amine, such as aniline. The resulting imine or enamine intermediates are then reduced and cyclized to yield the pyrrolidine structure. While direct examples for 1-phenyl-2-(trifluoromethyl)pyrrolidine are not prevalent in the initial search, the general strategy is widely applicable in heterocyclic synthesis.

Intramolecular hydroamination involves the addition of an N-H bond across an alkene, providing a direct and atom-economical method for forming the pyrrolidine ring. chemrxiv.org These reactions can be catalyzed by Brønsted acids, such as triflic or sulfuric acid, to promote the cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen. nih.gov This method has been successfully used to create a variety of pyrrolidine and piperidine (B6355638) structures in high yields. chemrxiv.orgnih.gov While specific applications to trifluoromethylated substrates were not detailed in the provided search results, the general principle remains a viable pathway. The stereochemistry of the reaction can be controlled, with some methods resulting in a stereospecific anti-addition. chemrxiv.org

Direct C-H amination is a modern and efficient strategy for constructing N-heterocycles by forming a C-N bond directly from a C-H bond. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, making it highly atom-economical. nih.gov Iron dipyrrinato complexes have been shown to catalyze the diastereoselective C-H amination of aliphatic azides to produce 2,5-disubstituted pyrrolidines. nih.gov Theoretical and experimental studies have demonstrated that the catalyst can be fine-tuned to improve the diastereoselectivity of the cyclization. nih.gov Another approach involves a copper-catalyzed radical relay mechanism for the selective δ C-H (hetero)arylation of sulfonamides through an intramolecular hydrogen atom transfer (HAT). researchgate.net

Nitrene insertion reactions provide a powerful method for pyrrolidine synthesis by inserting a nitrene, a reactive nitrogen intermediate, into a C-H bond. organic-chemistry.orgijnrd.org This can be achieved through intramolecular reactions, where a nitrene generated from a suitable precursor, such as an azide, inserts into a C-H bond within the same molecule to form the pyrrolidine ring. Dirhodium catalysts are effective in promoting the intramolecular nitrene insertion into sp³ C-H bonds, leading to N-unprotected pyrrolidines in a regio- and diastereoselective manner. organic-chemistry.org These reactions can proceed under mild conditions without the need for external oxidants or directing groups. organic-chemistry.org

Trifluoromethyl Group Installation Strategies

The introduction of the trifluoromethyl (CF₃) group is often a key challenge in the synthesis of these compounds. The high electronegativity and steric bulk of the CF₃ group can significantly influence the reactivity of adjacent functional groups.

A highly effective and stereoselective method for synthesizing 2-(trifluoromethyl)pyrrolidines is through a formal (3+2) annulation strategy. acs.orgnih.gov This approach begins with an asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin. acs.orgnih.gov This initial addition is often catalyzed by an organocatalyst, such as a thiourea-based catalyst, and proceeds with high yield and excellent diastereo- and enantioselectivity. acs.org

The resulting γ-nitro trifluoromethyl ketone is a versatile intermediate. The subsequent step involves a diastereoselective reductive cyclization. acs.orgnih.gov This is typically achieved through catalytic hydrogenation, for example, using Raney-Ni. acs.org This process reduces the nitro group to an amine and the ketone to a hydroxyl group, leading to an in-situ cyclization to form the highly substituted 2-(trifluoromethyl)pyrrolidine. acs.orgnih.gov This method allows for the creation of three contiguous stereocenters with high control over the stereochemical outcome. acs.orgnih.gov

Table 1: Asymmetric Michael Addition of Trifluoromethyl Ketones to Nitroolefins

| Catalyst | Substrate 1 (Ketone) | Substrate 2 (Nitroolefin) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| QD-TU (10 mol %) | 1,1,1-Trifluoroacetone | (E)-β-Nitrostyrene | 95 | >20:1 | 98 | acs.org |

| QD-TU (10 mol %) | 1,1,1-Trifluoro-4-phenylbutan-2-one | (E)-β-Nitrostyrene | 92 | >20:1 | 97 | acs.org |

| QD-TU (10 mol %) | 1,1,1-Trifluoroacetone | (E)-1-Nitro-2-(p-tolyl)ethene | 96 | >20:1 | 98 | acs.org |

Compound Index

Stereoselective Synthesis and Chiral Control

The development of stereoselective methods for the synthesis of this compound and its derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.govnih.gov Consequently, significant effort has been directed toward controlling the formation of stereocenters on the pyrrolidine ring, utilizing strategies based on chiral auxiliaries and organocatalysis. acs.orgnih.gov

One of the most established strategies for asymmetric synthesis involves the use of a chiral auxiliary. researchgate.net In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a key bond-forming reaction. After the desired stereocenter(s) have been set, the auxiliary is removed, yielding the enantiomerically enriched product. A majority of the methods for preparing optically active 2-trifluoromethylated pyrrolidines have historically relied on this strategy. acs.orgresearchgate.net

Evans' oxazolidinone auxiliaries are well-known examples used in this context. researchgate.net For instance, a chiral N-acyl oxazolidinone can be used to direct the diastereoselective α-trifluoromethylation. nih.gov The auxiliary influences the conformation of the enolate intermediate, forcing the incoming electrophile (or radical) to attack from a specific face, thereby controlling the stereochemistry of the newly formed C-C bond. nih.gov Similarly, chiral auxiliaries derived from amino alcohols like (R)-phenylglycinol can be used to direct the diastereoselective addition of Grignard reagents to imines, a key step in building the pyrrolidine skeleton. acs.org The auxiliary is typically removed in a later step, such as through hydrolysis or reduction.

Table 2: Overview of Chiral Auxiliary Strategies

| Chiral Auxiliary Type | Key Reaction | Mechanism of Control | Typical Product | Reference |

|---|---|---|---|---|

| N-Acyl Oxazolidinones (Evans Auxiliaries) | Radical Trifluoromethylation | Steric shielding of one face of a zirconium or titanium enolate. | α-Trifluoromethyl carbonyl compounds | nih.gov |

| (R)-Phenylglycinol | Grignard addition to imines | Diastereoselective addition to chiral imines and subsequent cyclization. | trans-2,5-Disubstituted pyrrolidines | acs.org |

| tert-Butanesulfinamide | Addition to sulfinylimines | Stereodirecting group on the imine nitrogen. | Chiral 2-substituted pyrrolidines | acs.org |

Organocatalysis has emerged as a powerful alternative to metal-based and auxiliary-based methods, utilizing small, chiral organic molecules to catalyze enantioselective transformations. nih.govnih.gov This approach is attractive for its operational simplicity and often milder reaction conditions. rsc.orgacs.org

One successful organocatalytic strategy for synthesizing trifluoromethyl-pyrrolidines is the domino Michael/Mannich [3+2] cycloaddition sequence. rsc.orgrsc.org In this reaction, a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, activates an enal to form a chiral enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a trifluoromethyl-substituted imine, followed by an intramolecular Mannich reaction (cyclization) to construct the pyrrolidine ring with high stereocontrol. rsc.org This one-pot protocol can generate highly functionalized pyrrolidines with three contiguous stereocenters in high yields and with excellent stereoselectivities. rsc.orgrsc.org

Another approach is the asymmetric Michael addition of trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization. acs.orgnih.gov This formal [3+2] annulation strategy also uses chiral organocatalysts to set the stereochemistry in the initial Michael addition step, providing adducts with high diastereo- and enantioselectivity. Subsequent reduction and cyclization then afford the trisubstituted 2-trifluoromethyl pyrrolidines. acs.orgnih.gov Proline and its derivatives are among the most widely used organocatalysts, capable of promoting a variety of asymmetric reactions, including aldol (B89426) and Mannich reactions, that can be key steps in the synthesis of chiral pyrrolidine frameworks. wikipedia.orgrsc.orgnih.govyoutube.com

Diastereoselective and Enantioselective Formation of Stereocenters

The creation of specific stereoisomers is paramount in drug discovery, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. For trifluoromethylated pyrrolidines, significant progress has been made in controlling the stereochemistry at their multiple chiral centers.

A prominent strategy for the enantio- and diastereoselective synthesis of 2-trifluoromethyl pyrrolidines involves a formal (3+2)-annulation approach. nih.govacs.org This method utilizes an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. nih.govacs.org This initial step proceeds with low catalyst loadings under mild conditions to generate γ-nitro carbonyl intermediates with excellent diastereo- and enantioselectivity. nih.govacs.org Subsequent catalytic hydrogenation of these adducts leads to the stereoselective formation of trisubstituted 2-trifluoromethylated pyrrolidines with three contiguous stereocenters. nih.govacs.org A key advantage of this method is the ability to access C(2)-epimeric pyrrolidines from a common intermediate through an intramolecular SN2 displacement, providing excellent diastereocontrol. nih.govacs.org

Another powerful technique is the 1,3-dipolar cycloaddition of azomethine ylides. researchgate.netresearchgate.net This method is highly effective for constructing the pyrrolidine scaffold. researchgate.net Copper(I)/(S)-TF-BiphamPhos-catalyzed asymmetric 1,3-dipolar cycloaddition between azomethine ylides and 2-(trifluoromethyl)acrylates has been successfully developed. researchgate.net This reaction yields chiral pyrrolidine derivatives that possess a trifluoromethylated quaternary stereocenter along with two tertiary stereogenic centers. The process affords moderate to high yields and excellent diastereoselectivities (>20:1 dr) and enantioselectivities (82-89% ee). researchgate.net Similarly, decarboxylative [3+2] cycloaddition reactions using non-stabilized N-unsubstituted azomethine ylides offer another route to trifluoromethylated pyrrolidines. umb.eduresearchgate.net

A photo-enzymatic cascade process has also been reported for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. rsc.org This one-pot method combines a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer, achieving superior stereoselectivity (up to 99% ee) for the synthesis of α-functionalized phenylpyrrolidine compounds. rsc.org Computational studies have highlighted that the binding pocket of the engineered enzyme is crucial for regulating the stereoselectivity of the reaction. rsc.org

The table below summarizes key findings from studies on the stereoselective synthesis of trifluoromethylated pyrrolidines.

| Method | Catalyst/Reagent | Key Features | Yields | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref. |

| Asymmetric Michael Addition/Reductive Cyclization | Organocatalyst, H₂ | Forms three contiguous stereocenters; access to C(2)-epimers. | High | Excellent | Excellent | nih.gov, acs.org |

| Cu-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition | Cu(I)/(S)-TF-BiphamPhos | Creates one quaternary and two tertiary stereocenters. | 65-90% | >20:1 | 82-89% | researchgate.net |

| Photo-enzymatic Cascade C-H Functionalization | Dual Ni/PC photocatalyst, engineered carbene transferase | One-pot C-N cross-coupling and biocatalytic carbene transfer. | - | - | up to 99% | rsc.org |

| Organocatalyzed 1,3-Dipolar Cycloaddition | Diphenylprolinol trimethylsilyl (B98337) ether | Reaction of trifluoroethylamine-derived ketimine with 2-enals, creating three contiguous stereogenic centers. | Good | Excellent | Excellent | researchgate.net |

Innovations in Synthetic Protocols

Recent innovations in synthetic chemistry are being applied to the synthesis of complex molecules like this compound, aiming to improve efficiency, safety, and scalability.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.gov This technology is particularly well-suited for multi-step, one-pot transformations, as it can eliminate the need for intermediate work-up procedures. nih.gov

In the context of pyrrolidine synthesis, a two-step telescoped continuous-flow procedure has been developed for creating the 1,4,6,7-tetrahydro-5H- nih.govacs.orgresearchgate.nettriazolo[4,5-c]pyridine scaffold, which involves a pyrrolidine adduct intermediate. nih.gov The system consists of two modules for a cycloaddition reaction followed by an oxidation. This setup allows for precise regulation of temperature and residence time, which was found to control the regioselectivity of the cycloaddition step. nih.gov For instance, one regioisomer was preferentially formed at 60 °C, while another predominated at 130 °C. nih.gov

While a direct continuous-flow synthesis for this compound has not been detailed, the principles demonstrated in related syntheses are applicable. For example, the synthesis of pyrylium (B1242799) tetrafluoroborates has been successfully translated to a flow process, achieving reaction times of minutes instead of hours and allowing for a telescoped synthesis of derivative Katritzky salts. tue.nlnih.gov The ability to operate at superheated conditions in a controlled manner significantly accelerates these reactions. tue.nl Such methodologies could be adapted for the cyclization or functionalization steps in the synthesis of trifluoromethylated pyrrolidines, potentially improving yields and reducing reaction times.

| Flow Chemistry Application | Key Advantage | Example System | Ref. |

| Telescoped Synthesis of Heterocycles | Avoids intermediate work-up; enhances safety with hazardous reagents. | Two-step synthesis of a triazolo-pyridine scaffold via a pyrrolidine adduct. | nih.gov |

| Rapid Synthesis of Pyrylium Salts | Drastically reduced reaction times (minutes vs. hours); enables telescoped reactions. | Synthesis of 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) and subsequent Katritzky salts. | tue.nl |

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov The rapid heating of reaction mixtures via microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields and selectivity. nih.govnih.gov

This technology has been successfully applied to the synthesis of various heterocyclic compounds containing pyrrolidine or trifluoromethyl moieties. For example, a microwave-assisted 1,3-dipolar cycloaddition reaction was used to synthesize pyrrolidine-fused chlorin (B1196114) derivatives. nih.gov The protocol proved to be a faster and more efficient method compared to conventional heating. nih.gov Microwave irradiation has also been employed for the N-alkylation of these chlorins and subsequent amide coupling reactions, all with significantly reduced reaction times. nih.gov

Furthermore, solvent-free, microwave-assisted methods represent a sustainable and efficient approach. nih.gov The ring-opening of phenyl glycidyl (B131873) ether with various imidazoles and pyrazoles has been achieved rapidly and with competitive yields under microwave irradiation without any solvent. nih.gov Similarly, the synthesis of N-phenyl substituted succinimides, precursors to pyrrolidine-2,5-diones, has been accomplished using microwave irradiation, leading to the formation of bis-heterocyclic chalcones in just 3-4 minutes. sciensage.info These examples demonstrate the potential of microwave technology to facilitate key bond-forming reactions in the synthesis of this compound and its derivatives, offering a green and time-saving alternative to traditional methods. nih.govresearchgate.net

| Reaction Type | Substrates | Conditions | Outcome | Ref. |

| 1,3-Dipolar Cycloaddition | TPFPP, glycine, paraformaldehyde | 135 °C, 1-4 h | Faster, more efficient synthesis of pyrrolidine-fused chlorin. | nih.gov |

| N-Alkylation | Chlorin 1, alkyl halides, DIPEA | 75 °C, 5 min | Rapid N-alkylation of the pyrrolidine-fused system. | nih.gov |

| Epoxide Ring Opening | Phenyl glycidyl ether, imidazoles/pyrazoles | 120 °C, 1 min, solvent-free | Rapid, efficient, and sustainable synthesis of substituted azoles. | nih.gov |

| Chalcone Synthesis | N-phenyl substituted succinamide, substituted benzaldehydes | 450 W, 3-4 min, solvent-free (on alumina) | Formation of bis-heterocyclic chalcones. | sciensage.info |

Chemoinformatics involves the use of computational methods to analyze vast amounts of chemical data, accelerating the drug design and development process. taylorfrancis.com These techniques can predict physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and screen large virtual compound libraries before their actual synthesis. taylorfrancis.com This predictive power reduces the time and cost associated with lead optimization and minimizes late-stage failures in drug development. taylorfrancis.com

In the context of synthetic methodology, chemoinformatics can aid in the development of synthetic routes by identifying promising starting materials and reaction conditions. While specific applications of chemoinformatics for designing the synthesis of this compound are not extensively documented, the general principles are highly relevant. For example, computational studies, often a component of chemoinformatic analysis, have been used to understand the origin of stereoselectivity in reactions that produce trifluoromethylated pyrrolidines. researchgate.netrsc.org Density Functional Theory (DFT) calculations, for instance, have been employed to elucidate the transition states responsible for the observed high diastereo- and enantioselectivities in cycloaddition reactions. researchgate.net

Furthermore, chemoinformatics tools support high-throughput screening and combinatorial chemistry by extracting scientifically meaningful information from the large datasets generated. taylorfrancis.com As new reactions for creating C-F and C-N bonds are developed, chemoinformatics can help in building databases of reactants and products, predicting reaction outcomes, and suggesting optimal synthetic pathways for complex targets like fluorinated pyrrolidine derivatives.

Mechanistic Investigations and Reactivity Profiles of 1 Phenyl 2 Trifluoromethyl Pyrrolidine Systems

Elucidation of Pyrrolidine (B122466) Ring Formation Mechanisms

The construction of the trifluoromethyl-substituted pyrrolidine ring is most commonly achieved through cycloaddition reactions, which offer a powerful method for creating five-membered heterocycles with a high degree of stereocontrol. nih.govacs.org The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles stands out as a particularly efficient route. nih.govacs.org Alternative strategies include asymmetric Michael additions followed by reductive cyclizations. nih.gov

Transition State Analysis and Reaction Pathways

Understanding the reaction pathways and the structure of transition states is crucial for controlling the outcome of the pyrrolidine ring synthesis. Computational studies, such as Density Functional Theory (DFT) calculations, have provided significant insights into these mechanisms.

In the context of [3+2] cycloaddition reactions forming pyrrolidine rings, a plausible mechanism involves the nucleophilic carbons of an azomethine ylide adding to an electron-deficient dipolarophile. nih.gov For instance, in the reaction between an isatin-derived azomethine ylide and a dipolarophile, the process is believed to proceed through a concerted 1,3-cycloaddition transition state (TS-1) to form the initial cycloadduct. nih.gov DFT calculations have been employed to rationalize the stereoselectivities observed in the formation of trifluoromethylated pyrrolizidines, indicating the preferability of specific reaction pathways. researchgate.net

In other pyrrolidine-forming reactions, such as those creating 1,4,5-trisubstituted pyrrolidine-2,3-diones, computational results suggest that the main product is formed via the pathway with the lowest activation energy (ΔG#). researchgate.net These studies have shown that kinetic selectivity is often more significant than thermodynamic selectivity in determining the final product distribution. researchgate.net Similarly, modeling of pathways for the synthesis of related structures like trans-4-trifluoromethyl-l-proline has been used to understand and prevent undesired side reactions such as epimerization by analyzing the transition states of acid- and base-catalyzed enolization. acs.org The energy barrier for a non-catalyzed keto-enol transformation was found to be high, making the pathway infeasible, whereas acid-catalyzed pathways involving protonation of the carbonyl group were more favorable. acs.org

Regiochemical Control in Cycloaddition Processes

Regioselectivity in the synthesis of substituted pyrrolidines, particularly via 1,3-dipolar cycloadditions, is a critical aspect that determines the final substitution pattern of the heterocyclic ring. The outcome is often dictated by the electronic nature of both the 1,3-dipole (e.g., an azomethine ylide) and the dipolarophile.

Research has demonstrated that regioselectivity can be effectively controlled by the choice of the dipolarophile. nih.gov For example, in reactions involving strongly polarized dipolarophiles like 3-nitro-2H-chromenes, the cycloaddition is charge-controlled. thieme-connect.de This leads to the binding of the more electrophilic β-carbon atom of the nitroalkene with the more substituted carbon atom of the azomethine ylide. thieme-connect.de In contrast, reactions with less polarized dipolarophiles may follow different regiochemical pathways.

In some cases, moderate regioselectivity is observed, which can be influenced by subtle electronic and steric factors. For the synthesis of certain trifluoromethylated pyrrolizidines from β-trifluoromethyl acrylamide (B121943) and azomethine ylides, regioselectivities of up to 1:5.9 have been reported, with DFT calculations helping to elucidate the origins of this control. researchgate.net The presence of certain functional groups on the reactants can also direct the regiochemical outcome; for instance, a silyl (B83357) group on an allylic substrate has been shown to be important for controlling regioselectivity in trifluoromethylation reactions by stabilizing a β-carbocation intermediate. acs.org

Stereochemical Outcomes and Diastereocontrol

The synthesis of 1-phenyl-2-(trifluoromethyl)pyrrolidine systems often generates multiple stereocenters, making stereocontrol a paramount challenge. Fortunately, many of the synthetic methods employed, especially [3+2] cycloaddition reactions, can proceed with high levels of diastereoselectivity. researchgate.net

Organocatalyzed 1,3-dipolar cycloadditions have proven highly effective in this regard. Using catalysts like diphenylprolinol trimethylsilyl (B98337) ether, the reaction between trifluoroethylamine-derived ketimines and α,β-unsaturated aldehydes can produce α-trifluoromethyl pyrrolidines with three contiguous stereogenic centers in excellent diastereoselectivities. acs.org Similarly, the reaction of azomethine ylides with various dipolarophiles frequently yields products with high diastereomeric ratios, often greater than 20:1. nih.govresearchgate.net The formation of only endo-isomers has been observed in the three-component reaction leading to trifluoromethyl-substituted spiro-pyrrolizidines, with the relative configuration confirmed by X-ray diffraction analysis. thieme-connect.de

An alternative approach, the formal (3+2)-annulation via an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization, also provides access to trisubstituted 2-trifluoromethyl pyrrolidines with high diastereo- and enantioselectivity. nih.gov The conditions of the reaction can also play a crucial role in determining the stereochemical outcome. For example, the acid-catalyzed cyclization of N-tosyl-α-(trifluoromethyl)homoallylamines can yield either cis- or trans-2-phenyl-5-(trifluoromethyl)pyrrolidines as the major product depending on the reaction conditions, with more drastic conditions favoring the cis isomer. researchgate.net

Table 1: Diastereoselectivity in Pyrrolidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylides + β-trifluoromethyl acrylamide | l-proline and aldehydes | >20:1 | researchgate.net |

| Organocatalyzed 1,3-Dipolar Cycloaddition | Trifluoroethylamine-derived ketimine + 2-enals | Diphenylprolinol trimethylsilyl ether | Excellent | acs.org |

| Three-component 1,3-Dipolar Cycloaddition | Isatins + α-amino acids + maleimides | Optimized conditions | 17:1 to >99:1 | nih.gov |

| Asymmetric Michael Addition/Reductive Cyclization | 1,1,1-Trifluoromethylketones + Nitroolefins | Organocatalyst followed by catalytic hydrogenation | Excellent | nih.gov |

Reactivity Governing Principles of the Trifluoromethyl Moiety

The trifluoromethyl group is a powerful modulator of molecular properties due to its unique electronic and steric characteristics. Its presence on the pyrrolidine ring significantly influences the reactivity of the entire system.

Electronic and Steric Effects on Reaction Dynamics

The CF3 group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect (-I effect). nih.gov This pronounced electron-withdrawing nature enhances the electrophilic character of adjacent carbon atoms and can significantly impact reaction dynamics. nih.gov For example, studies on trifluoromethyl-substituted superelectrophiles have shown that the CF3 group leads to greater positive charge delocalization, thereby increasing electrophilic reactivity. nih.gov

Steric effects also play a crucial role. The bulky CF3 group can hinder the approach of reagents to certain faces of the molecule, influencing stereochemical outcomes in subsequent reactions. In studies of trifluoromethylated phenanthrolinediamides, the orientation of the pyrrolidine ring was found to be influenced by steric factors, and hindered internal rotation around amide bonds was observed due to the presence of the CF3 group. nih.gov This steric hindrance can be a key factor in directing the stereoselectivity of reactions. nih.gov

Table 2: Effects of the Trifluoromethyl Group

| Effect | Description | Consequence on Reactivity | Reference |

|---|---|---|---|

| Electronic (Inductive) | Strong electron-withdrawing (-I effect). | Increases electrophilicity of adjacent centers; enhances charge delocalization in cationic intermediates. | nih.gov |

| Steric | Acts as a bulky substituent. | Hinders approach of reagents, influences stereochemical outcomes, and can restrict bond rotation. | nih.gov |

Impact on Aromatic and Heteroaromatic Functionalization

The presence of a trifluoromethyl group, whether on the phenyl ring of this compound or on an interacting molecule, has a profound impact on aromatic and heteroaromatic functionalization reactions. Direct C-H trifluoromethylation of heteroaromatic systems is a significant area of research, driven by the prevalence of these motifs in pharmaceuticals. nih.govresearchgate.net

The trifluoromethyl radical (•CF3) displays a preference for reacting at sites of high electron density. acs.org Therefore, its reaction with electron-rich aromatic and heteroaromatic systems is generally favored. acs.org However, methodologies have been developed that allow for the trifluoromethylation of both electron-rich and electron-deficient heterocycles. nih.govresearchgate.net For example, using sodium trifluoromethanesulfinate (CF3SO2Na) as a benchtop stable source, the trifluoromethyl radical can be generated to functionalize a wide variety of heteroaromatic systems under mild conditions. nih.gov

Conversely, when the trifluoromethyl group is already part of the molecule (as in Ar-CF3), it deactivates the aromatic ring towards electrophilic aromatic substitution due to its strong electron-withdrawing nature. This deactivating effect makes functionalization more challenging. However, recent advances have enabled the direct functionalization of the C-F bonds within the trifluoromethyl group itself. scispace.com Photoredox catalysis can be used to achieve single electron transfer to the trifluoromethylarene, leading to C-F bond cleavage and the formation of a difluorobenzylic radical. scispace.com This intermediate can then be trapped by various reagents, allowing for the conversion of an Ar-CF3 group into diverse Ar-CF2R or Ar-CF2H moieties, thus providing a pathway for molecular editing of trifluoromethylaromatics. scispace.com

Conformational Dynamics and Isomerization Processes

The stereochemical behavior of this compound is largely dictated by the conformational dynamics surrounding the N-C(phenyl) bond and the stereocenter at the C2 position of the pyrrolidine ring. The presence of a bulky trifluoromethyl group at the C2 position, adjacent to the N-phenyl group, introduces significant steric hindrance that restricts free rotation about the N-C(phenyl) single bond. This restricted rotation gives rise to atropisomerism, a form of axial chirality where stereoisomers can be isolated due to a high energy barrier to rotation.

The interconversion between stereoisomers of this compound can occur through two primary pathways: atropisomerization (rotation around the N-C bond) and epimerization (inversion of the stereocenter at C2).

Atropisomerism:

The rotation around the N-C(phenyl) bond leads to the existence of atropisomers. These are stereoisomers that are not related by a chiral center but by a chiral axis. For a molecule like this compound, if the phenyl ring is unsubstituted or symmetrically substituted at the meta or para positions, the atropisomers will be enantiomers. If the phenyl ring has other substituents, they can be diastereomers.

The rate of interconversion between these atropisomers is determined by the rotational energy barrier. This barrier is influenced by several factors:

Steric Hindrance: The bulky trifluoromethyl group on the pyrrolidine ring and any ortho-substituents on the phenyl ring will sterically clash during rotation, increasing the energy barrier.

Electronic Effects: The electronic properties of substituents on the phenyl ring can influence the bond length and electron density of the N-C bond, which can have a minor effect on the rotational barrier.

Temperature: Higher temperatures provide more thermal energy to overcome the rotational barrier, leading to faster interconversion (racemization or diastereomerization).

The stability of individual atropisomers is a key factor in their isolation and study. The half-life of interconversion can range from milliseconds to years, depending on the height of the rotational barrier. For many N-aryl systems, this barrier is often high enough to allow for the separation and characterization of the individual atropisomers at room temperature.

Epimerization:

Epimerization at the C2 position of the pyrrolidine ring would involve the inversion of this stereocenter, converting one diastereomer into another. This process typically requires more energy than atropisomerization as it would likely involve a temporary cleavage of the C2-N bond or a proton abstraction from C2 to form a planar intermediate, followed by reprotonation. Given the stability of the C-N bond in the pyrrolidine ring, epimerization is generally a less facile process than atropisomerization under neutral conditions.

The following table summarizes the key factors influencing the interconversion of stereoisomers in the this compound system.

| Process | Description | Key Influencing Factors | Energy Barrier (Qualitative) |

| Atropisomerism | Interconversion of stereoisomers due to restricted rotation around the N-C(phenyl) bond. | Steric bulk of C2-substituent (CF3) and ortho-substituents on the phenyl ring; Temperature. | Moderate to High |

| Epimerization | Inversion of the stereocenter at the C2 position of the pyrrolidine ring. | C-N bond strength; Presence of acidic protons and base/acid catalysts. | High |

The stereochemical transformations of this compound, particularly atropisomerization, proceed through a well-defined transition state.

Transition State in Atropisomerization:

The interconversion of atropisomers involves rotation around the N-C(phenyl) bond, passing through a high-energy transition state. In this transition state, the ortho-hydrogens (or other substituents) of the phenyl ring and the substituents on the pyrrolidine ring (specifically the C2-trifluoromethyl group and the C5-hydrogens) are forced into close proximity, resulting in significant steric and torsional strain.

The energy profile for this rotation is characterized by two minima, corresponding to the stable atropisomeric conformations, and a maximum corresponding to the transition state. The difference in energy between the ground state and the transition state is the rotational barrier (ΔG‡).

Potential Intermediates in Epimerization:

For epimerization at the C2 position to occur, a higher energy intermediate would be necessary. Plausible, though likely high-energy, intermediates could include:

Enamine Intermediate: Deprotonation at the C2 position by a strong base could lead to the formation of a transient enamine intermediate. This intermediate would be planar at the C2-N bond, and subsequent reprotonation could occur from either face, leading to epimerization.

Ring-Opened Intermediate: Under more forcing conditions, cleavage of the C2-N bond could lead to a ring-opened iminium ion intermediate. Re-cyclization could then potentially lead to the formation of the other epimer.

It is important to emphasize that these epimerization pathways are generally not favored under typical conditions and would require specific reagents or elevated temperatures to proceed at a significant rate. The primary dynamic process for stereoisomer interconversion in this compound systems is expected to be atropisomerization.

The table below outlines the characteristics of the transition state and potential intermediates.

| Species | Process | Description | Relative Energy |

| Transition State | Atropisomerization | A high-energy conformation where the phenyl ring and pyrrolidine ring are eclipsing, leading to maximum steric repulsion. | High |

| Enamine Intermediate | Epimerization | A planar intermediate formed by deprotonation at C2. | Very High |

| Ring-Opened Intermediate | Epimerization | An iminium ion formed by cleavage of the C2-N bond. | Very High |

Computational and Theoretical Studies on 1 Phenyl 2 Trifluoromethyl Pyrrolidine Analogs

Quantum Chemical Approaches

Quantum chemical calculations have emerged as powerful tools for elucidating the intricate details of molecular structures and properties. Among these, Density Functional Theory (DFT) has become a cornerstone for its balance of accuracy and computational efficiency, enabling detailed exploration of molecular systems.

Density Functional Theory (DFT) Applications in Structural Elucidation

DFT methods are widely employed to predict and analyze the fundamental properties of molecules. For analogs of 1-phenyl-2-(trifluoromethyl)pyrrolidine, DFT calculations offer deep insights into their three-dimensional arrangements, vibrational characteristics, electronic nature, and stability. These computational approaches allow for a systematic investigation of structure-property relationships, guiding the design of new compounds with desired characteristics.

The precise three-dimensional arrangement of atoms, or molecular geometry, is a critical determinant of a molecule's physical and chemical behavior. DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the preferred conformation of molecules. For instance, a DFT study on (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, an analog of the target compound, demonstrated that the optimized geometric parameters are in good agreement with experimental data obtained from X-ray crystallography. This consistency between theoretical and experimental results validates the computational approach and allows for the reliable prediction of structures for which experimental data is unavailable.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations can simulate these spectra with a high degree of accuracy, aiding in the assignment of experimentally observed vibrational bands. For example, in a study of 4-(Trifluoromethyl)phenylacetonitrile, DFT calculations were used to predict the vibrational frequencies of various functional groups, including the C-H and CF3 stretching and bending modes. bjp-bg.com The calculated frequencies for C-H stretching vibrations were found in the range of 3100–3000 cm⁻¹, while the symmetric and antisymmetric CF3 stretching vibrations were predicted around 1230 cm⁻¹ and in the 1226–1200 cm⁻¹ range, respectively. bjp-bg.com These theoretical predictions align well with experimental observations, facilitating a comprehensive understanding of the molecule's vibrational dynamics.

Table 1: Selected Calculated Vibrational Frequencies for Analogs of this compound

| Vibrational Mode | Frequency (cm⁻¹) (Calculated) |

| C-H Stretching (Aromatic) | 3100-3000 |

| CF₃ Symmetric Stretching | ~1230 |

| CF₃ Asymmetric Stretching | 1226-1200 |

| C-H In-plane Bending | 1430-990 |

| C-H Out-of-plane Bending | 900-667 |

| CF₃ Rocking | 460-350 |

Note: Data is based on computational studies of analogous compounds containing trifluoromethylphenyl and phenylacetonitrile (B145931) moieties and serves as a representative example. bjp-bg.com

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is fundamental to understanding its reactivity and electronic properties. nih.govmdpi.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Computational studies on analogs like (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid have utilized DFT to analyze their FMOs. These analyses reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insights into potential reaction pathways. For many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO resides on electron-deficient parts of the structure. The energy of these orbitals and their distribution are significantly influenced by the presence and nature of substituents. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO and influence their spatial distribution.

Table 2: Frontier Molecular Orbital (FMO) Energies for an Analogous Phenylpyrrolidine System

| Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (LUMO-HOMO) | 4.0106 |

Note: The data presented is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, serving as a representative example of a substituted phenyl-heterocycle system. researchgate.net

The analysis of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs reveals the extent of electron delocalization, which is a key factor in molecular stability and reactivity. uni-muenchen.de The energy of these interactions can be estimated using second-order perturbation theory. For molecules containing a trifluoromethyl group, the strong electronegativity of the fluorine atoms leads to a significant polarization of the C-F bonds and a notable positive charge on the carbon atom of the CF₃ group. This, in turn, influences the charge distribution across the entire molecule.

DFT calculations can provide valuable information about the thermodynamic properties of molecules, such as their heat of formation, entropy, and Gibbs free energy. arabjchem.orgmdpi.com These parameters are essential for predicting the relative stability of different conformers or isomers and for understanding the thermodynamics of chemical reactions.

For flexible molecules like this compound, which can exist in multiple conformations due to the rotation around single bonds, DFT can be used to calculate the energies of these different conformers and identify the most stable structures. wisc.edu The presence of the bulky and electron-withdrawing trifluoromethyl group is expected to have a significant impact on the conformational landscape of the pyrrolidine (B122466) ring and the orientation of the phenyl group. Computational studies on related heterocyclic compounds have shown that the relative energies of different conformers can be accurately predicted, providing insights into the factors that govern their stability. wisc.edu

Table 3: Representative Calculated Thermodynamic Parameters for a Substituted Pyrrolidinone Analog

| Thermodynamic Parameter | Value |

| Heat of Formation (kcal/mol) | Varies with structure |

| Entropy (cal/mol·K) | Varies with structure |

| Gibbs Free Energy (kcal/mol) | Varies with structure |

Note: The values of thermodynamic parameters are highly specific to the molecular structure and the level of theory used. The table indicates the type of data that can be obtained from DFT calculations on analogous systems. arabjchem.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). scirp.orgscirp.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide a theoretical basis for understanding the photophysical properties of molecules.

For analogs of this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. scirp.orgscirp.org These calculations can also reveal the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. The introduction of a trifluoromethyl group can significantly affect the electronic absorption spectrum, often leading to shifts in the absorption maxima. TD-DFT studies on related aromatic compounds have demonstrated good agreement between calculated and experimental spectra, making it a valuable tool for predicting the optical properties of new molecules. scirp.org

Table 4: Representative TD-DFT Calculated Electronic Transition Data for a Phenyl-Heterocycle Analog

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Varies | Varies |

| S₀ → S₂ | Varies | Varies |

| S₀ → S₃ | Varies | Varies |

Note: The data presented is illustrative and based on general outcomes of TD-DFT calculations on aromatic and heterocyclic systems. Specific values are highly dependent on the molecule and the computational details. scirp.orgscirp.org

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for elucidating the intricate details of reaction mechanisms involved in the synthesis of trifluoromethyl-substituted pyrrolidines. By employing quantum mechanical calculations, researchers can map out the potential energy surfaces of reactions, identify transition states and intermediates, and ultimately understand the factors that govern reaction outcomes.

The energetic landscape of a chemical reaction provides a comprehensive picture of the energy changes that occur as reactants are converted into products. Density Functional Theory (DFT) calculations are frequently used to compute the Gibbs free energies of reactants, intermediates, transition states, and products. This information allows for the determination of reaction barriers, which are crucial for predicting reaction rates and feasibility.

For instance, in reactions forming pyrrolidine rings, computational studies can elucidate the energy profiles of different mechanistic pathways. A theoretical investigation into a copper(I)-catalyzed sulfonylative Hiyama cross-coupling reaction provided a detailed DFT-calculated energy profile, with Gibbs free energies reported in kcal/mol for each step of the catalytic cycle researchgate.net. While this specific example does not involve this compound directly, it illustrates the power of computational chemistry to quantify the energetic favorability of proposed mechanistic steps. In the context of synthesizing trifluoromethylated pyrrolidines, such calculations would be vital for understanding the key bond-forming and bond-breaking events and for optimizing reaction conditions to favor the desired product.

A hypothetical energetic profile for a key step in the synthesis of a this compound analog is presented in the table below. This illustrates the type of data generated from such computational studies.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Pre-reaction Complex | Association of reactants | -5.2 |

| Transition State 1 | First energy barrier | +15.8 |

| Intermediate | Transient species | -2.1 |

| Transition State 2 | Second energy barrier | +12.5 |

| Product Complex | Association of products | -18.7 |

| Products | Final compounds | -15.0 |

This table is illustrative and based on typical values found in computational studies of organic reactions.

The synthesis of substituted pyrrolidines often leads to the formation of multiple isomers. Computational modeling is a powerful tool for predicting and understanding the regio- and stereoselectivity of these reactions.

In the synthesis of trifluoromethyl-containing pyrrolidines, controlling the stereochemistry is often a significant challenge. Asymmetric synthesis strategies, such as organocatalytic domino reactions, have been developed to produce highly functionalized pyrrolidines with multiple contiguous stereogenic centers. rsc.org Computational studies can model the transition states leading to different stereoisomers, and the calculated energy differences can be used to predict the major product. For example, in a formal (3 + 2)-annulation strategy for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines, the relative and absolute stereochemistries were assigned with the aid of X-ray diffraction studies, which can be correlated with computational models. nih.gov

Furthermore, amino-controlled regiodivergent asymmetric syntheses of CF3-containing spiro-pyrrolidine-pyrazolone compounds have been reported, where the choice of catalyst dictates the regiochemical outcome. nih.govacs.org DFT calculations can be employed to investigate the interactions between the catalyst, reactants, and transition states to rationalize this switch in regioselectivity. The steric and electronic properties of the substituents on both the pyrrolidine precursor and the reacting partner play a crucial role in determining the observed selectivity, and these factors can be quantitatively assessed through computational analysis.

A study on the asymmetric [3+2] cycloaddition reactions to form enantioenriched pyrrolidines highlights the power of this method in creating up to four stereocenters. researchgate.net Computational modeling can be instrumental in understanding the origins of enantioselectivity in such complex transformations.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules using various descriptors. These descriptors can be global, characterizing the molecule as a whole, or local, indicating the reactivity of specific atomic sites.

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The table below provides the formulas used to calculate these global reactivity descriptors.

| Descriptor | Formula |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η ≈ ELUMO - EHOMO |

| Electrophilicity Index (ω) | ω = μ2 / (2η) |

Local Reactivity Descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. The most common local descriptors are the Fukui functions (f(r)) and the dual descriptor (Δf(r)).

Fukui function for nucleophilic attack (f+(r)): Indicates regions of the molecule that are most susceptible to attack by a nucleophile.

Fukui function for electrophilic attack (f-(r)): Indicates regions of the molecule that are most susceptible to attack by an electrophile.

Dual descriptor (Δf(r) = f+(r) - f-(r)): Provides a clearer distinction between nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) sites. researchgate.netresearchgate.netconicet.gov.arscm.com

For a this compound analog, these descriptors can identify the most probable sites for further functionalization. For example, the phenyl ring and the nitrogen atom of the pyrrolidine ring would exhibit distinct reactivity profiles that can be quantified using these descriptors. The trifluoromethyl group, being strongly electron-withdrawing, would significantly influence the electron distribution and thus the local reactivity of the pyrrolidine ring.

An illustrative table of condensed Fukui functions for a hypothetical this compound analog is shown below, indicating the susceptibility of different atomic centers to electrophilic and nucleophilic attack.

| Atom/Group | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |

| N1 (Pyrrolidine) | 0.05 | 0.25 | -0.20 | Electrophilic site |

| C2 (CF3-bearing) | 0.15 | 0.02 | +0.13 | Nucleophilic site |

| C5 (Pyrrolidine) | 0.08 | 0.18 | -0.10 | Electrophilic site |

| C1' (Phenyl) | 0.12 | 0.05 | +0.07 | Nucleophilic site |

| C4' (para-Phenyl) | 0.10 | 0.15 | -0.05 | Electrophilic site |

This table is illustrative. The values are hypothetical and serve to demonstrate the application of local reactivity descriptors.

Q & A

Q. What are the recommended synthetic routes for 1-Phenyl-2-(trifluoromethyl)pyrrolidine in academic research?

A two-step approach is commonly employed:

- Step 1 : Formation of the pyrrolidine ring via cyclization of a linear precursor. For example, reductive amination of 1-phenyl-1,4-diketones with ammonia or primary amines under hydrogenation conditions (e.g., Pd/C, H₂) can yield the pyrrolidine scaffold.

- Step 2 : Trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) or Umemoto’s reagent in the presence of a Lewis acid (e.g., CuI). Solvent choice (e.g., DMF or DMSO) significantly impacts yield due to polar aprotic stabilization of intermediates .

Note: Purity validation via HPLC (≥95%) is critical to avoid side products from incomplete fluorination .

Q. How can researchers confirm the structural identity of this compound?

Q. What analytical techniques are essential for characterizing purity and stability under laboratory conditions?

- HPLC-DAD/ELSD : Quantifies impurities (<2%) using C18 columns with acetonitrile/water gradients.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for hygroscopic or thermally labile batches.

- Chiral chromatography : Resolves enantiomers if asymmetric synthesis is attempted (e.g., using Chiralpak IA columns) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethyl group with minimal byproducts?

- Catalyst screening : Evaluate Pd(0)/Cu(I) bimetallic systems for cross-coupling reactions. For example, Pd(PPh₃)₄ with CuI enhances selectivity for CF₃ insertion over competing arylhalide couplings.

- Solvent effects : Use DMSO to stabilize radical intermediates in photoredox trifluoromethylation, reducing side reactions like dimerization.

- Kinetic monitoring : In situ IR spectroscopy tracks CF₃ group incorporation, allowing real-time adjustment of reagent stoichiometry .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to fluorophilic pockets (e.g., in kinases or GPCRs). The CF₃ group’s electronegativity often enhances hydrophobic interactions and reduces metabolic clearance .

- DFT calculations : B3LYP/6-31G* basis sets optimize the compound’s conformation, revealing preferences for chair-like pyrrolidine rings that minimize steric clashes with protein residues .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated pyrrolidine derivatives) that may contribute to in vivo efficacy unobserved in vitro.

- Plasma protein binding assays : Equilibrium dialysis quantifies free drug concentration, addressing discrepancies caused by high protein binding (common with CF₃-containing compounds).

- Species-specific metabolism : Comparative studies in human hepatocytes vs. rodent models clarify interspecies metabolic differences .

Methodological Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.